molecular formula C20H23BN2O5 B11109310 {2-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]-N-phenylbenzamidato(3-)}boron

{2-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]-N-phenylbenzamidato(3-)}boron

Cat. No.: B11109310
M. Wt: 382.2 g/mol
InChI Key: KSEVDTSPHJQIQI-UHFFFAOYSA-N
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Description

The compound 2-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]-N-phenylbenzamidato(3-)}boron is a complex organic molecule that features a boron atom coordinated to a benzamidato ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]-N-phenylbenzamidato(3-)}boron typically involves multi-step organic reactions. The process begins with the preparation of the benzamidato ligand, followed by the introduction of the boron atom through a coordination reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the successful formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]-N-phenylbenzamidato(3-)}boron undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound to lower oxidation state products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-containing oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]-N-phenylbenzamidato(3-)}boron has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]-N-phenylbenzamidato(3-)}boron involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Phenolic compounds: Compounds with hydroxyl groups attached to aromatic rings, sharing some reactivity patterns.

    4-Phenoxyaniline: A compound with structural similarities, used in various chemical applications.

Uniqueness

2-[3-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-2-(hydroxy-kappaO)propoxy]-N-phenylbenzamidato(3-)}boron is unique due to its boron coordination, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H23BN2O5

Molecular Weight

382.2 g/mol

IUPAC Name

N-phenyl-2-(2,8,9-trioxa-5-azonia-1-boranuidatricyclo[3.3.3.01,5]undecan-3-ylmethoxy)benzamide

InChI

InChI=1S/C20H23BN2O5/c24-20(22-16-6-2-1-3-7-16)18-8-4-5-9-19(18)25-15-17-14-23-10-12-26-21(23,28-17)27-13-11-23/h1-9,17H,10-15H2,(H,22,24)

InChI Key

KSEVDTSPHJQIQI-UHFFFAOYSA-N

Canonical SMILES

[B-]123[N+](CCO1)(CCO2)CC(O3)COC4=CC=CC=C4C(=O)NC5=CC=CC=C5

Origin of Product

United States

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